N'-(1,3-benzodioxol-5-ylmethylene)-1,3-benzodioxole-5-carbohydrazide
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Overview
Description
N’-(1,3-benzodioxol-5-ylmethylene)-1,3-benzodioxole-5-carbohydrazide is a chemical compound known for its unique structure, which includes two 1,3-benzodioxole groups connected by a methylene bridge and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-benzodioxol-5-ylmethylene)-1,3-benzodioxole-5-carbohydrazide typically involves the condensation reaction between 1,3-benzodioxole-5-carbohydrazide and 1,3-benzodioxole-5-carboxaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the methylene bridge, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for N’-(1,3-benzodioxol-5-ylmethylene)-1,3-benzodioxole-5-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(1,3-benzodioxol-5-ylmethylene)-1,3-benzodioxole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions result in the replacement of functional groups with new groups, leading to a variety of derivatives.
Scientific Research Applications
N’-(1,3-benzodioxol-5-ylmethylene)-1,3-benzodioxole-5-carbohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-(1,3-benzodioxol-5-ylmethylene)-1,3-benzodioxole-5-carbohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-(1,3-benzodioxol-5-ylmethylene)-2,2-diphenylcyclopropanecarbohydrazide
- N’-(1,3-benzodioxol-5-ylmethylene)-1-adamantanecarbohydrazide
- N’-(1,3-benzodioxol-5-ylmethylene)-2-phenoxyacetohydrazide
Uniqueness
N’-(1,3-benzodioxol-5-ylmethylene)-1,3-benzodioxole-5-carbohydrazide is unique due to its dual 1,3-benzodioxole groups, which provide distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new molecules with desired properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethylideneamino)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c19-16(11-2-4-13-15(6-11)23-9-21-13)18-17-7-10-1-3-12-14(5-10)22-8-20-12/h1-7H,8-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEXMGDSSQQDGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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